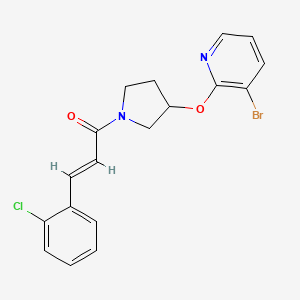
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16BrClN2O2 and its molecular weight is 407.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives have been utilized in various synthesis protocols, highlighting their adaptability in chemical reactions. For instance, enaminones like (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one have been synthesized through a one-pot synthesis method, offering a straightforward and efficient route for their production. The process benefits from the absence of intermediate separation and the need for column purification, leading to quantitative yields (Barakat et al., 2020). Similarly, derivatives have been created using substrates like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, leading to novel cyanopyridine derivatives with significant antibacterial activity (Bogdanowicz et al., 2013).
Antimicrobial Activity
Compounds related to (E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one have shown promising results in antimicrobial studies. For example, derivatives synthesized from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile showed effective antimicrobial activity, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against a range of bacteria (Bogdanowicz et al., 2013). Another set of compounds, (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, were efficiently prepared and exhibited good antimicrobial activity against bacterial and fungal strains, showing the potential of such compounds in combating infections (Ashok et al., 2014).
Molecular Interaction and Cytotoxicity Studies
The molecular interactions and cytotoxicity of related complexes have been extensively studied. For instance, a series of rhenium(I) complexes with ligands similar in structure to this compound were synthesized and characterized. These complexes exhibited groove mode binding with DNA, suggesting potential in DNA interaction studies and pharmacological applications. Additionally, some complexes displayed potent cytotoxic nature against cancer cell lines, indicating their use in cancer research and therapy (Varma et al., 2020).
Propriétés
IUPAC Name |
(E)-1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-15-5-3-10-21-18(15)24-14-9-11-22(12-14)17(23)8-7-13-4-1-2-6-16(13)20/h1-8,10,14H,9,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZZZVLIKYJOI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2474491.png)

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)
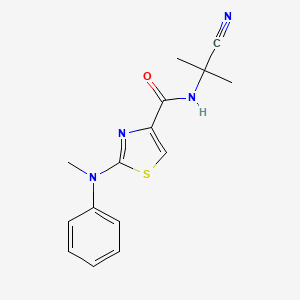
![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)
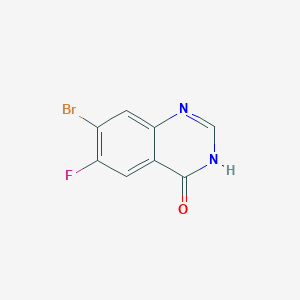
![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)
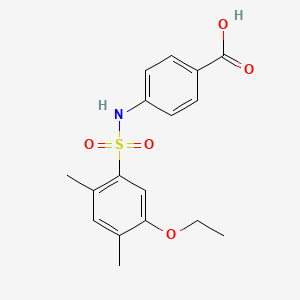
![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)
![4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2474506.png)
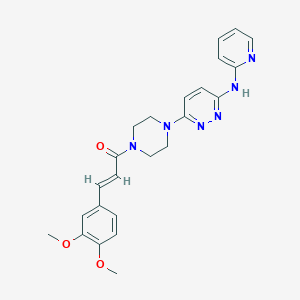
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2474509.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)
